molecular formula C12H18N2O2 B8166836 Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate

Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate

Cat. No.: B8166836
M. Wt: 222.28 g/mol
InChI Key: RRNXIMOGYYAHOW-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate is a multi-substituted benzoate ester characterized by a methyl ester group at position 2, an isopropylamino group at position 4, and an amino group at position 5 on the aromatic ring.

Properties

IUPAC Name

methyl 5-amino-2-methyl-4-(propan-2-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-7(2)14-11-5-8(3)9(6-10(11)13)12(15)16-4/h5-7,14H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNXIMOGYYAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of a methyl benzoate derivative, followed by reduction to introduce the amino group. Subsequent alkylation with isopropylamine introduces the isopropylamino group. The final product is obtained through esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The amino groups in this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and isopropylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Benzoate Derivatives with 2-Position Substituents

Methyl 2-methylbenzoate (M2MB) and related analogs (e.g., methyl 2-chlorobenzoate, methyl 2-nitrobenzoate) share the 2-methyl ester group with the target compound but lack amino or alkylamino substituents. Studies show that substituents in the 2-position significantly influence electronic effects:

  • Electron-donating groups (e.g., methyl in M2MB) enhance nucleophilic aromatic substitution reactivity, whereas electron-withdrawing groups (e.g., nitro in methyl 2-nitrobenzoate) reduce it .

Amino-Substituted Benzoate Esters

Ethyl benzoate derivatives with amino-linked substituents, such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230), highlight the role of amino groups in modulating bioactivity. Key differences include:

  • Ester group : The ethyl ester in I-6230 may confer higher lipophilicity than the methyl ester in the target compound, affecting membrane permeability .

Multi-Substituted Benzoate Derivatives

The bent-core liquid crystal compound (40-fluoro phenyl azo) phenyl-4-yl 3-[N-(40-n-hexyloxy 2-hydroxybenzylidene) amino]-2-methylbenzoate (6-2M-F) shares a 2-methylbenzoate backbone but features a fluoro substituent and a Schiff base linkage. Comparatively:

  • Electronic effects: The target’s amino/isopropylamino groups are stronger electron donors than 6-2M-F’s fluoro group, which may influence mesomorphic properties in liquid crystals .
  • Steric effects: The isopropylamino group in the target compound likely increases steric bulk compared to 6-2M-F’s hexyloxy chain, affecting molecular packing.

Structural and Functional Comparison Table

Compound Name Substituents (Positions) Key Properties/Effects References
Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate 2-Me, 4-iPrNH, 5-NH2 Electron-donating, steric hindrance Target
Methyl 2-methylbenzoate (M2MB) 2-Me Electron-donating, enhanced reactivity
Methyl 2-nitrobenzoate (M2NB) 2-NO2 Electron-withdrawing, reduced reactivity
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) 4-phenethylamino Bioactivity modulation, higher lipophilicity
6-2M-F 2-Me, 3-Schiff base, fluoro Bent-core liquid crystal, reduced bend angle (144°)

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